molecular formula C12H13BrN4O B14885474 n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide

n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide

Cat. No.: B14885474
M. Wt: 309.16 g/mol
InChI Key: YFOYFFCMSILTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide is a compound that features an imidazole ring and a brominated nicotinamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The brominated nicotinamide group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the bromine atom can yield a wide range of substituted nicotinamides .

Scientific Research Applications

N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide has several scientific research applications, including:

Properties

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-N-(1-imidazol-1-ylpropan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H13BrN4O/c1-9(7-17-3-2-14-8-17)16-12(18)10-4-11(13)6-15-5-10/h2-6,8-9H,7H2,1H3,(H,16,18)

InChI Key

YFOYFFCMSILTMK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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